Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate

Catalog No.
S12781046
CAS No.
M.F
C10H7BrClNO2
M. Wt
288.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate

Product Name

Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate

IUPAC Name

methyl 4-bromo-6-chloro-1H-indole-2-carboxylate

Molecular Formula

C10H7BrClNO2

Molecular Weight

288.52 g/mol

InChI

InChI=1S/C10H7BrClNO2/c1-15-10(14)9-4-6-7(11)2-5(12)3-8(6)13-9/h2-4,13H,1H3

InChI Key

GJROWFCXCULKFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Cl

Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C9H7BrClNC_9H_7BrClN and a molecular weight of approximately 230.49 g/mol. It is characterized by its indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound features a bromo group at the 4-position and a chloro group at the 6-position of the indole ring, along with a carboxylate ester functional group at the 2-position.

  • Substitution Reactions: The bromine atom can be substituted by various nucleophiles, making it a versatile intermediate in organic synthesis.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
  • Cyclization Reactions: The compound may participate in cyclization reactions to form more complex bicyclic or tricyclic structures.

While specific biological activities of methyl 4-bromo-6-chloro-1H-indole-2-carboxylate are not extensively documented, indole derivatives are generally known for their diverse pharmacological properties, including:

  • Antimicrobial Activity: Many indole derivatives exhibit antibacterial and antifungal properties.
  • Anticancer Potential: Some studies suggest that indole compounds may have anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest.

The synthesis of methyl 4-bromo-6-chloro-1H-indole-2-carboxylate typically involves several steps:

  • Starting Material Preparation: The synthesis may begin with commercially available indole derivatives.
  • Bromination and Chlorination: The introduction of bromine and chlorine can be achieved through electrophilic aromatic substitution reactions using appropriate halogenating agents.
  • Esterification: The final step involves the esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate finds applications in various fields:

  • Pharmaceutical Research: As an intermediate in the synthesis of biologically active compounds, it plays a role in drug discovery and development.
  • Chemical Synthesis: Its reactivity allows it to be used as a building block for more complex organic molecules.

Several compounds share structural similarities with methyl 4-bromo-6-chloro-1H-indole-2-carboxylate. Here are some notable examples:

Compound NameCAS NumberKey Differences
Methyl 4-bromo-2-methyl-1H-indole6127-18-0Different substitution pattern on the indole ring
4-Bromo-6-chloroindole885519-23-3Lacks carboxylate group; simpler structure
Methyl 4-bromoindoleN/ANo chloro substituent; only one halogen

These compounds illustrate the diversity within indole derivatives and highlight the unique substitution pattern of methyl 4-bromo-6-chloro-1H-indole-2-carboxylate, which may influence its chemical reactivity and biological activity.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

286.93487 g/mol

Monoisotopic Mass

286.93487 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

Explore Compound Types